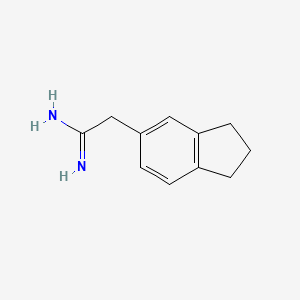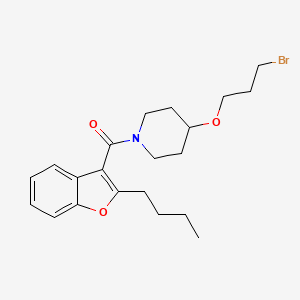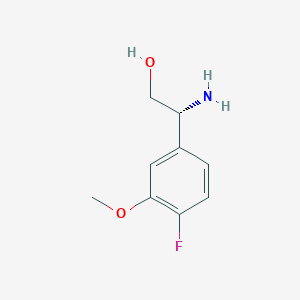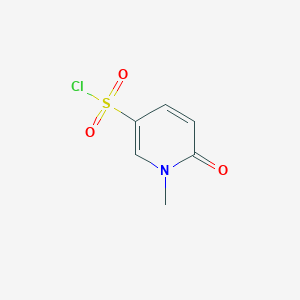
2-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an isopropyl group attached to the nitrogen atom at position 1 and an ethylamine group at position 4 of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base like potassium carbonate.
Attachment of the Ethylamine Group: The final step involves the nucleophilic substitution of the halogenated pyrazole intermediate with ethylamine under reflux conditions.
Industrial Production Methods: Industrial production of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may also interact with receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine: This compound differs in the position of the ethylamine group on the pyrazole ring.
2-(1H-pyrazol-4-yl)ethan-1-amine: Lacks the isopropyl group, affecting its chemical properties and reactivity.
1-(propan-2-yl)-1H-pyrazol-4-amine:
Uniqueness: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of both the isopropyl and ethylamine groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15N3 |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-(1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-6-8(3-4-9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
RKPWKCWNWRMFMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




carbohydrazide](/img/structure/B13611391.png)





![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)





